

3-(2-Chloroethyl)-2-fluoropyridine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(2-Chloroethyl)-2-fluoropyridine

Cat. No.: B13534117

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Technical Guide: 3-(2-Chloroethyl)-2-fluoropyridine

Executive Summary

3-(2-Chloroethyl)-2-fluoropyridine is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by the simultaneous presence of a highly reactive ortho-fluorine atom and an electrophilic chloroethyl side chain, this compound serves as a "linchpin" scaffold. It enables the rapid construction of fused bicyclic systems (such as 7-azaindoles and pyrrolopyridines) and facilitates the installation of the pyridine moiety into complex pharmacophores via alkylation.

This guide provides a comprehensive technical analysis of the compound's properties, validated synthesis pathways, and divergent reactivity profiles, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Properties

Property	Data
Chemical Name	3-(2-Chloroethyl)-2-fluoropyridine
CAS Number	2825008-43-1 (Primary); Note: Often confused with 3-chloro-2-fluoropyridine (1480-64-4)
Molecular Formula	C H ClFN
Molecular Weight	159.59 g/mol
SMILES	<chem>FC1=NC=CC=C1CCCl</chem>
Appearance	Colorless to pale yellow oil (Standard conditions)
Density (Predicted)	1.25 ± 0.05 g/cm ³
Boiling Point (Predicted)	210–215 °C (at 760 mmHg)
Solubility	Soluble in DCM, THF, EtOAc, Acetonitrile; Sparingly soluble in water.[1]
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen); Moisture sensitive.

Synthesis & Manufacturing Protocols

The synthesis of **3-(2-Chloroethyl)-2-fluoropyridine** presents a regioselectivity challenge. The most reliable "Medicinal Chemistry Grade" route utilizes metal-halogen exchange to ensure exclusive functionalization at the C3 position, avoiding the regioisomeric mixtures common with direct electrophilic aromatic substitution.

Route A: Metal-Halogen Exchange (High Fidelity)

This route is preferred for small-to-medium scale preparation where purity is paramount.

Step 1: 3-(2-Hydroxyethyl)-2-fluoropyridine Formation

- Reagents: 3-Bromo-2-fluoropyridine, n-Butyllithium (n-BuLi) or Isopropylmagnesium Chloride (Turbo Grignard), Ethylene Oxide.
- Solvent: Anhydrous THF or Diethyl Ether.
- Protocol:
 - Cool a solution of 3-bromo-2-fluoropyridine in anhydrous THF to -78°C under Argon.
 - Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to generate the 3-lithio species. Critical: Maintain $< -70^{\circ}\text{C}$ to prevent nucleophilic attack of BuLi on the 2-fluoro position.
 - Add Ethylene Oxide (excess, or as a solution in THF) slowly.
 - Allow warming to 0°C over 2 hours. The epoxide ring opening is driven by the C3-nucleophile.
 - Quench with saturated NH
Cl. Extract with EtOAc.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Step 2: Deoxychlorination

- Reagents: Thionyl Chloride (SOCl
) or Methanesulfonyl Chloride (MsCl)/LiCl.
- Solvent: Dichloromethane (DCM).
- Protocol:
 - Dissolve the intermediate alcohol in DCM at 0°C .
 - Add SOCl
(1.5 equiv) dropwise. (Optional: Add catalytic DMF).
 - Reflux for 2-4 hours until TLC shows consumption of alcohol.

- Concentrate and neutralize carefully with NaHCO

to isolate the chloroethyl product.

Route B: Lateral Lithiation (Scale-Up Viable)

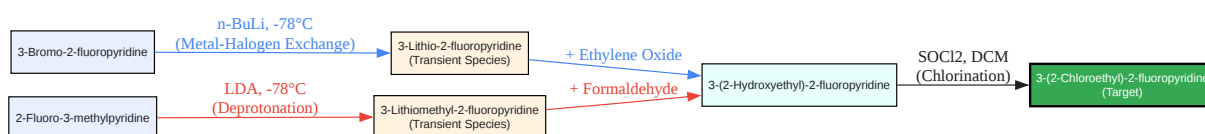
This route uses cheaper starting materials but requires precise temperature control to prevent ring metallation.

- Starting Material: 2-Fluoro-3-methylpyridine.
- Reagents: LDA (Lithium Diisopropylamide), Paraformaldehyde.
- Mechanism: LDA deprotonates the acidic 3-methyl protons (enhanced acidity due to ortho-F inductive effect). The resulting anion attacks formaldehyde to extend the chain by one carbon (Methyl + Formaldehyde

Ethyl alcohol).

- Follow-up: Chlorination as described in Route A.

Visualization of Synthesis Pathways



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Caption: Comparison of Metal-Halogen Exchange (Blue) and Lateral Lithiation (Red) synthetic routes.

Reactivity & Applications in Drug Discovery[5][6]

3-(2-Chloroethyl)-2-fluoropyridine is a "bifunctional electrophile." Its utility stems from the differential reactivity of its two electrophilic sites:

- C2-Fluorine: Susceptible to S

Ar (Nucleophilic Aromatic Substitution).^{[5][6]}

- Side-chain Chloride: Susceptible to S

2 displacement.

Construction of Fused Heterocycles (7-Azaindoles)

The most valuable application is the synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and related scaffolds.

- Mechanism: A primary amine (R-NH

) first displaces the highly reactive C2-fluorine (S

Ar). The resulting secondary amine then performs an intramolecular S

2 attack on the chloroethyl side chain to close the 5-membered ring.

- Conditions: K

CO

, DMF/DMSO, Heat (80–100°C).

- Significance: This provides a rapid entry into kinase inhibitor scaffolds (e.g., Vemurafenib analogs).

Divergent Functionalization

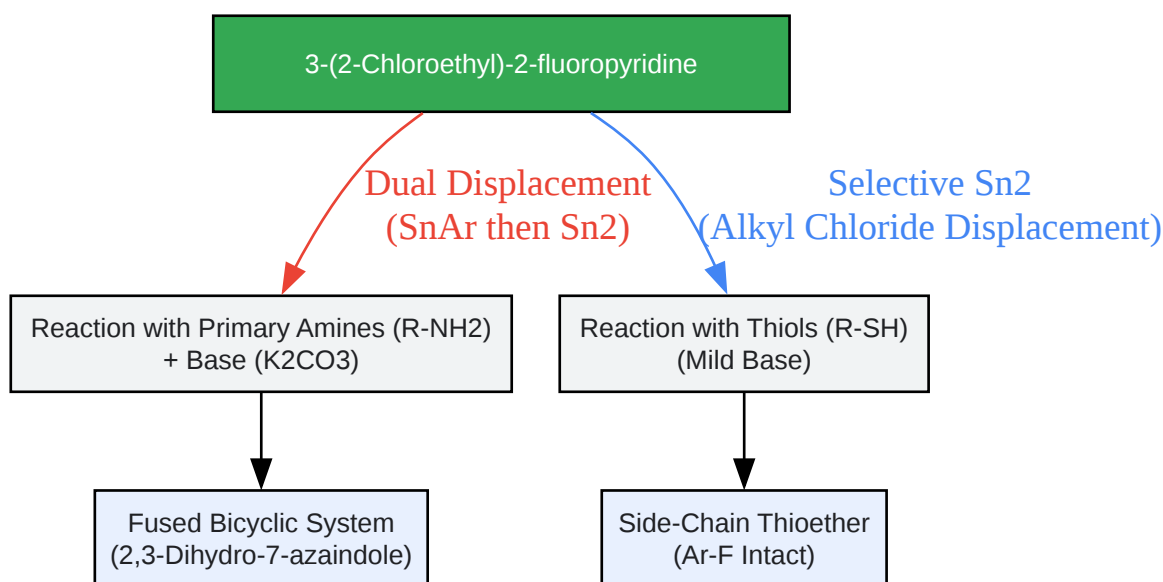
Researchers can selectively target one site by controlling conditions:

- Selective Alkylation: Soft nucleophiles (thiols, secondary amines) can displace the alkyl chloride at room temperature without disturbing the C2-fluorine, preserving the aryl fluoride for later functionalization.

- Selective S

Ar: Hard nucleophiles (alkoxides) at low temperatures may preferentially attack the ring C2 position.

Reactivity Logic Diagram



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Caption: Divergent reaction pathways leading to fused rings (Left) or functionalized pyridines (Right).

Safety & Handling (MSDS Highlights)

Warning: This compound possesses structural features similar to nitrogen mustards (alkylating side chain), although it lacks the activating nitrogen lone pair of a true mustard. It should be treated as a potential alkylating agent and genotoxin.

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H341: Suspected of causing genetic defects (Precautionary due to alkyl chloride moiety).

- Handling:
 - Use only in a chemical fume hood.
 - Wear double nitrile gloves.
 - Quench all glassware and waste with dilute NaOH/Na

S

O

solution to destroy active alkylating sites before disposal.

References

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- To cite this document: BenchChem. [3-(2-Chloroethyl)-2-fluoropyridine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13534117/docs#3-2-chloroethyl-2-fluoropyridine-cas-number-and-properties\]](https://www.benchchem.com/product/b13534117/docs#3-2-chloroethyl-2-fluoropyridine-cas-number-and-properties)

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